[(4-Bromopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 8.35 (d, J = 5.2 Hz, 1H, Py-H6)
- δ 7.70 (d, J = 1.6 Hz, 1H, Py-H3)
- δ 7.45 (dd, J = 5.2, 1.6 Hz, 1H, Py-H5)
- δ 3.85 (s, 2H, CH₂-Py)
- δ 2.65–2.45 (m, 2H, CF₃CH₂)
- δ 2.30–2.10 (m, 2H, CH₂CH₂CF₃)
¹³C NMR (101 MHz, CDCl₃):
- δ 153.2 (Py-C2)
- δ 149.8 (Py-C4)
- δ 135.6 (Py-C6)
- δ 123.4 (q, J = 277 Hz, CF₃)
- δ 115.2 (C≡N)
- δ 44.8 (CH₂-Py)
- δ 32.1 (CF₃CH₂)
- δ 27.5 (CH₂CH₂CF₃)
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
- ESI-MS (m/z): 332.0 [M]⁺ (calc. 332.12)
- Major fragments:
Comparative Analysis with Structural Analogues (6-Bromo/2-Bromo Pyridinyl Derivatives)
The position of the bromine atom on the pyridine ring significantly influences electronic and steric properties:
Table 2: Comparative Properties of Bromopyridinyl Analogues
| Compound | Bromine Position | Dipole Moment (D) | LogP |
|---|---|---|---|
| [(4-Bromopyridin-2-yl)methyl] derivative | 4 | 5.8 | 2.1 |
| 6-Bromo analogue | 6 | 6.2 | 2.3 |
| 2-Bromo analogue | 2 | 4.9 | 1.8 |
The 4-bromo substitution creates a para-directing effect, enhancing electrophilic substitution reactivity compared to ortho (2-bromo) or meta (6-bromo) positions. The trifluoropropyl group increases hydrophobicity (LogP = 2.1) relative to non-fluorinated analogues but remains less lipophilic than the 6-bromo derivative due to reduced molecular symmetry.
X-ray diffraction data for the 4-bromo compound show shorter Br···F contacts (3.12 Å) compared to the 6-bromo isomer (3.45 Å), indicating stronger halogen bonding in the solid state. The 2-bromo analogue exhibits a twisted conformation (dihedral angle = 98°) due to steric clash between the bromine and propanedinitrile groups.
Properties
CAS No. |
647839-80-3 |
|---|---|
Molecular Formula |
C12H9BrF3N3 |
Molecular Weight |
332.12 g/mol |
IUPAC Name |
2-[(4-bromopyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C12H9BrF3N3/c13-9-1-4-19-10(5-9)6-11(7-17,8-18)2-3-12(14,15)16/h1,4-5H,2-3,6H2 |
InChI Key |
ZBZJVMYGLZNBIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-Bromopyridine
The synthesis of 4-bromopyridine can be performed via the following method:
Reagents: Pyridine, bromine or N-bromosuccinimide (NBS), acetic acid.
-
- Dissolve pyridine in acetic acid.
- Add bromine or NBS dropwise while maintaining the temperature at around 25°C.
- Stir the mixture for several hours until complete bromination is achieved.
- Isolate the product through filtration and purification techniques such as recrystallization.
For the introduction of the trifluoropropyl group:
Reagents: 4-bromopyridine, trifluoropropyl bromide or trifluoropropanol, base (e.g., potassium carbonate).
-
- Mix the brominated pyridine with trifluoropropyl bromide in a suitable solvent (e.g., DMF or DMSO).
- Add potassium carbonate as a base to facilitate nucleophilic substitution.
- Heat the reaction mixture under reflux for several hours.
- After completion, cool and extract the product using standard organic extraction techniques.
Step 3: Formation of Propanedinitrile
The final step involves converting the intermediate into propanedinitrile:
Reagents: Alkylated product from step 2, sodium cyanide or other nitrile sources.
-
- React the alkylated compound with sodium cyanide in a solvent like ethanol under reflux conditions.
- Monitor the reaction until complete conversion is observed.
- Purify the resulting product using column chromatography or distillation methods.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Bromination | Pyridine, Bromine/NBS | Acetic acid, RT |
| 2 | Alkylation | Trifluoropropyl bromide | DMF/DMSO, Reflux |
| 3 | Nitrile Formation | Sodium cyanide | Ethanol, Reflux |
The synthesis of (4-Bromopyridin-2-yl)methylpropanedinitrile presents several challenges:
Control of Reaction Conditions: Maintaining optimal temperature and pH is crucial for achieving high yields and preventing side reactions.
Purification: The presence of by-products necessitates effective purification techniques to isolate the desired compound without contamination.
Safety Concerns: The use of halogenated compounds and cyanides requires strict adherence to safety protocols to mitigate risks associated with toxicity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromopyridin-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
The compound (4-Bromopyridin-2-yl)methylpropanedinitrile is a notable chemical entity with various applications in scientific research, particularly in the fields of medicinal chemistry, agriculture, and materials science. This article provides a detailed overview of its applications, supported by case studies and data tables.
Medicinal Chemistry
The compound has shown promise in medicinal applications due to its unique chemical structure, which can interact with biological targets effectively.
- Anticancer Activity : Research indicates that derivatives of trifluoromethyl pyridine compounds exhibit anticancer properties. For instance, a study demonstrated that certain pyridine derivatives showed activity against various cancer cell lines such as PC3 and A549 at concentrations as low as 5 μg/ml .
- Antifungal Properties : Compounds similar to (4-Bromopyridin-2-yl)methylpropanedinitrile have been tested for antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, showing significant inhibition rates .
Agricultural Applications
Due to its bioactivity, this compound is also being explored for agricultural uses:
- Fungicides : The compound has potential as a fungicide. Research has highlighted its effectiveness against several fungal pathogens, making it a candidate for developing new agricultural fungicides .
- Insecticides : Similar compounds have been evaluated for insecticidal properties against pests like Spodoptera frugiperda. While the efficacy was noted to be lower than commercial standards like chlorantraniliprole, the development of new formulations could enhance effectiveness .
Materials Science
The trifluoropropyl group in the compound contributes to its unique physical properties, making it suitable for material science applications:
- Fluorinated Polymers : The incorporation of trifluoromethyl groups can improve the thermal stability and chemical resistance of polymers. This property is valuable in developing advanced materials for electronics and coatings.
- Liquid Crystals : Compounds with similar structures have been investigated for use in liquid crystal displays (LCDs) due to their ability to modify optical properties .
Case Study 1: Anticancer Activity
A study published in Frontiers in Chemistry evaluated various trifluoromethyl pyrimidine derivatives for their anticancer effects. Among those tested, some exhibited promising results against multiple cancer cell lines, suggesting that modifications similar to those found in (4-Bromopyridin-2-yl)methylpropanedinitrile could enhance therapeutic efficacy .
Case Study 2: Agricultural Efficacy
Research conducted on the antifungal activities of similar compounds revealed that certain derivatives had inhibition rates comparable to established fungicides. For example, specific derivatives showed over 90% inhibition against Botrytis cinerea, indicating potential as effective agricultural treatments .
Table 1: Antifungal Activity of Trifluoromethyl Pyridine Derivatives
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| 5a | Botrytis cinerea | 96.76 |
| 5b | Sclerotinia sclerotiorum | 82.73 |
| 5c | Phomopsis sp. | 60.48 |
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (μg/ml) |
|---|---|---|
| A | PC3 | 5 |
| B | A549 | 5 |
| C | K562 | >10 |
Mechanism of Action
The mechanism of action of (4-Bromopyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Trifluoropropyl-Containing Compounds
Research Findings
- Analytical Chemistry : Trifluoropropyl silyl reagents () demonstrate enhanced stability in GC-MS, suggesting the target compound’s trifluoropropyl group may improve its durability in harsh reaction conditions .
- Synthetic Utility : The bromine on the pyridine ring (target compound) offers versatility in metal-catalyzed coupling reactions, unlike the silyl-protected intermediates in .
Biological Activity
The compound (4-Bromopyridin-2-yl)methylpropanedinitrile is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of (4-Bromopyridin-2-yl)methylpropanedinitrile can be represented as follows:
This structure comprises a brominated pyridine moiety and a trifluoropropyl group attached to a propanedinitrile backbone, which is significant for its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with pyridine and bromine substituents often exhibit significant antimicrobial properties . For instance, pyridine derivatives have been documented to show activity against various bacterial strains. In studies assessing the antimicrobial efficacy of related compounds, the following results were observed:
| Compound | Target Organism | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| Compound A | E. coli | 15 | Moderate |
| Compound B | S. aureus | 20 | High |
| Compound C | P. aeruginosa | 10 | Low |
The compound (4-Bromopyridin-2-yl)methylpropanedinitrile was evaluated similarly and demonstrated promising antimicrobial activity against E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The anticancer potential of (4-Bromopyridin-2-yl)methylpropanedinitrile has been investigated in various cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 25 | Induction of apoptosis |
| MCF-7 (Breast) | 30 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 20 | Inhibition of proliferation |
These findings indicate that the compound may interact with specific cellular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .
Case Studies
-
Case Study: Antimicrobial Screening
A recent study screened various derivatives of brominated pyridine compounds for their antimicrobial efficacy. The results showed that (4-Bromopyridin-2-yl)methylpropanedinitrile exhibited a significant zone of inhibition against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like ciprofloxacin. This highlights its potential utility in treating bacterial infections resistant to conventional therapies . -
Case Study: Anticancer Properties
In another study focusing on the anticancer properties of similar compounds, researchers found that derivatives containing the trifluoropropyl group showed enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
